Enhanced PI3K p110α Inhibition Relative to Unsubstituted Pyridyl Piperidine Scaffold
5-Bromo-2-(piperidin-3-yl)pyridine exhibits measurable inhibition of the PI3K p110α/p85α enzyme with an IC50 value of 1.5 µM [1]. This activity is notably absent in the unsubstituted 2-(piperidin-3-yl)pyridine parent scaffold, which shows no significant inhibition at concentrations up to 100 µM in the same assay format [2]. The presence of the 5-bromo substituent is therefore essential for conferring this specific biological activity.
| Evidence Dimension | Inhibition of PI3K p110α/p85α |
|---|---|
| Target Compound Data | IC50 = 1.5 µM (1.50E+3 nM) |
| Comparator Or Baseline | 2-(piperidin-3-yl)pyridine: IC50 > 100 µM |
| Quantified Difference | >66-fold improvement in potency |
| Conditions | Fluorescence-based immunoassay (BindingDB assay) |
Why This Matters
This quantitative advantage demonstrates that the 5-bromo substituent is not merely a structural feature but a critical determinant of target engagement, making the compound a superior choice for projects focused on PI3K pathway modulation.
- [1] BindingDB. (n.d.). BDBM50391187: 5-Bromo-2-(piperidin-3-yl)pyridine. Retrieved March 20, 2026, from https://www.bindingdb.org/bind/BDBM50391187 View Source
- [2] BindingDB. (n.d.). BDBM50391188: 2-(piperidin-3-yl)pyridine. Retrieved March 20, 2026, from https://www.bindingdb.org/bind/BDBM50391188 View Source
